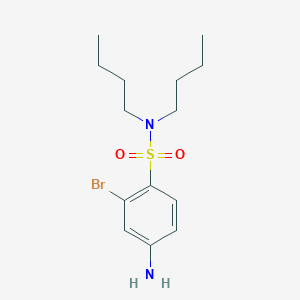
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom and an amino group attached to a benzene ring, along with two butyl groups attached to the sulfonamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an amine (NH3) reacts with the brominated benzene derivative.
Sulfonamide Formation: The final step involves the reaction of the aminobromobenzene with dibutylamine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH) or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
相似化合物的比较
Similar Compounds
4-amino-2-bromobenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.
N,N-dibutylbenzenesulfonamide: Lacks the amino and bromine groups, affecting its reactivity and biological activity.
4-amino-2-chloro-N,N-dibutylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and potency.
Uniqueness
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is unique due to the presence of both the bromine atom and the dibutyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H23BrN2O2S |
|---|---|
分子量 |
363.32 g/mol |
IUPAC 名称 |
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C14H23BrN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI 键 |
MOAAZHXFKWQGQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)

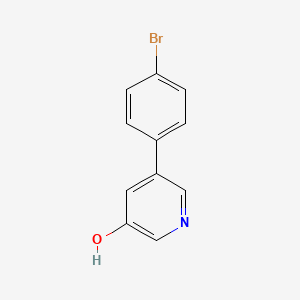
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
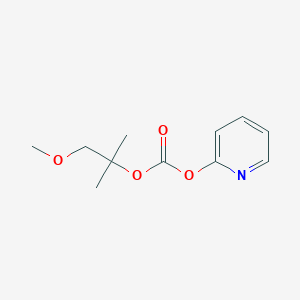
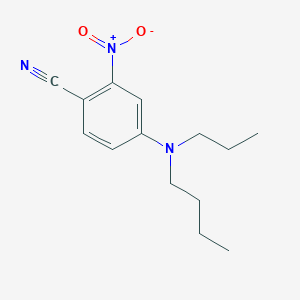
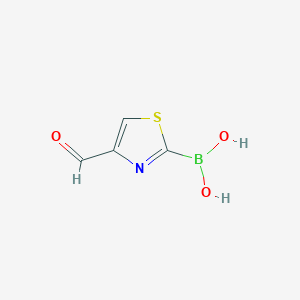
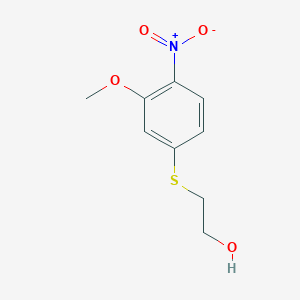

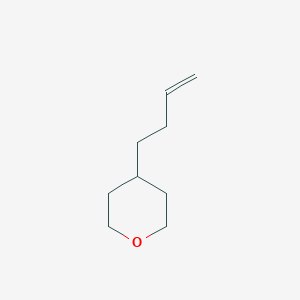

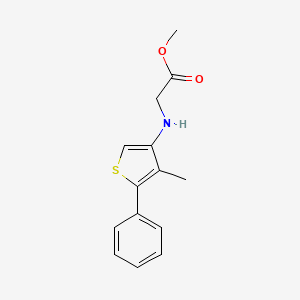

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
